

# Comprehensive Technical Guide: 3-(2-Chlorophenyl)-2-methylpropionic Acid

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## Compound of Interest

**Compound Name:** 3-(2-Chloro-phenyl)-2-methyl-propionic acid

**CAS No.:** 880653-63-4

**Cat. No.:** B1624627

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## Solubility, Stability, and Physicochemical Characterization

### Executive Summary

This technical guide provides an in-depth analysis of 3-(2-Chlorophenyl)-2-methylpropionic acid, a critical intermediate in the synthesis of pharmaceutical agents (e.g., NSAID analogs, phenylalanine derivatives) and agrochemicals. Structurally defined by an ortho-chlorinated phenyl ring and an alpha-methylated propionic acid backbone, this molecule exhibits specific solubility and stability profiles governed by steric hindrance and lipophilicity.

This document synthesizes experimental protocols, predicted physicochemical properties based on structural analogs (e.g., 3-(2-chlorophenyl)propionic acid, CAS 1643-28-3), and best practices for handling to ensure data integrity in research and development.

## Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The introduction of the alpha-methyl group at the C2 position introduces chirality and increases lipophilicity compared to its non-methylated parent. The ortho-chloro substituent adds

significant steric bulk and electron-withdrawing character, influencing both pKa and metabolic stability.

Table 1: Physicochemical Properties (Predicted & Analog-Derived)

Property	Value / Range	Confidence / Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>	Exact
Molecular Weight	198.65 g/mol	Exact
CAS Number	Refer to specific isomer (e.g., 64798-35-2 for meta-isomer; target likely proprietary or catalog-specific)	Database Verification Required
Physical State	White to off-white crystalline solid	Analog (CAS 1643-28-3)
Melting Point	90°C – 98°C	Predicted (Analog MP: 94-97°C)
pKa (Acid)	4.6 – 4.8	Predicted (Hydrocinnamic acid backbone)
LogP (Lipophilicity)	2.8 – 3.2	Predicted (Base 2.4 + 0.5 for Me + 0.5 for Cl)
Chirality	1 Chiral Center (C2)	(R) and (S) Enantiomers exist
Solubility (Water)	Low (< 0.5 mg/mL at pH 1-3)	High at pH > 7.0 (Salt formation)

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*Critical Note on Chirality: The alpha-methyl group creates a chiral center. Commercial supplies may be racemic or enantiopure. Enantiomeric excess (ee) must be verified via Chiral HPLC, as biological activity often resides in a single enantiomer (typically S-isomer for related NSAIDs, though this varies).*

## Part 2: Solubility Profile & Solvent Compatibility

Solubility is the primary bottleneck for this compound due to its lipophilic aromatic core. The carboxylic acid moiety acts as a "pH-switch," allowing drastic solubility changes based on the buffer system.

### 1. Aqueous Solubility (pH-Dependent)

The compound follows the Henderson-Hasselbalch relationship.

- pH < 4.0: Predominantly unionized (protonated). Solubility is driven by the lipophilic phenyl-methyl tail. Very low solubility.
- pH > 6.0: Predominantly ionized (deprotonated carboxylate). Solubility increases by orders of magnitude.
- Salt Forms: Sodium or Potassium salts are highly water-soluble (>50 mg/mL).

### 2. Organic Solvent Screening

For stock solution preparation, non-protic polar solvents are recommended to avoid potential esterification (in alcohols) during long-term storage.

Table 2: Recommended Solvents for Stock Preparation

Solvent	Solubility Rating	Application	Precaution
DMSO	Excellent (>50 mg/mL)	Biological Assays, Cryopreservation	Hygroscopic; freeze-thaw cycles can introduce water.
Ethanol	Good (>20 mg/mL)	Formulation, Crystallization	Potential for ethyl ester formation if catalyzed by acid/heat.
DCM	Excellent (>50 mg/mL)	Extraction, Synthesis	Volatile; concentration changes rapidly.
Acetonitrile	Good (>10 mg/mL)	HPLC Mobile Phase	Compatible with UV detection.

## Part 3: Stability & Degradation Pathways

While generally stable, the molecule possesses specific vulnerabilities at the benzylic position and the chiral center.

### 1. Stereochemical Instability (Racemization)

The alpha-proton (C2-H) is acidic due to the adjacent carbonyl group.

- Mechanism: Under basic conditions (pH > 10) or high temperatures, the alpha-proton can be abstracted, forming an enolate intermediate. Reprotonation is non-stereoselective, leading to racemization.
- Risk: High in strong bases; Low in neutral/acidic buffers.

### 2. Oxidative Degradation

The benzylic position (C3) is susceptible to oxidation, though the ortho-chloro group provides some steric protection.

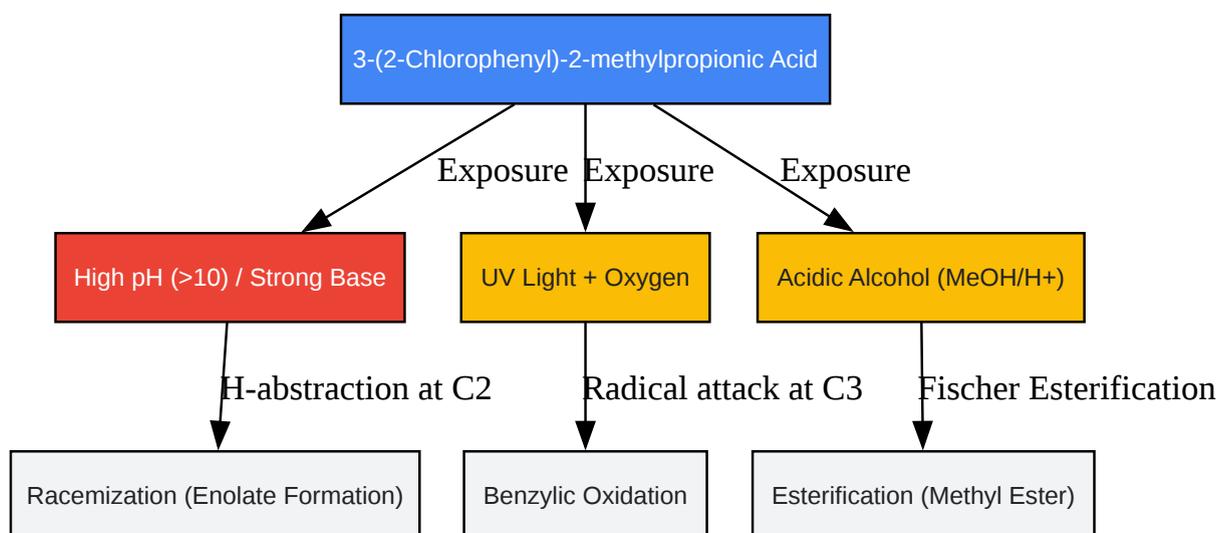
- Products: Benzylic alcohols or ketones.
- Trigger: Light + Oxygen (Photo-oxidation).

### 3. Hydrolytic Stability

The carboxylic acid is stable to hydrolysis (it is already the hydrolyzed form). However, if the molecule is an ester derivative (prodrug), hydrolysis is the primary degradation pathway.

#### Visualizing the Stability Logic

The following diagram illustrates the decision matrix for stability testing.



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Figure 1: Primary degradation pathways. Note that racemization is the most critical risk for chiral applications.

## Part 4: Experimental Protocols

### Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish the "Gold Standard" solubility for regulatory filing.

- Preparation: Weigh ~10 mg of compound into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or water.
- Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22  $\mu\text{m}$  PVDF filter (pre-saturated).
- Quantification: Analyze the supernatant via HPLC-UV (254 nm).
  - Note: If pH shift occurs during saturation, record the final pH. This is the "pH of saturation" (pH\_sat).

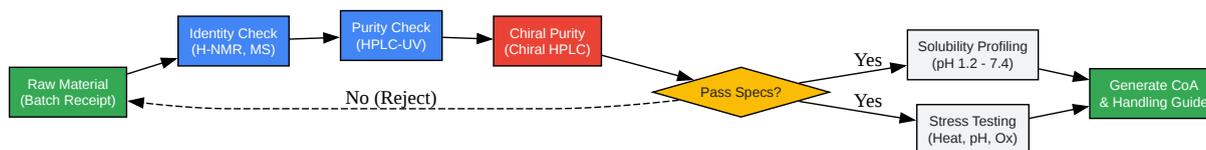
## Protocol B: Forced Degradation (Stress Testing)

Use this to validate analytical methods and determine storage conditions.

- Acid/Base Stress: Dissolve in 0.1 N HCl and 0.1 N NaOH. Heat at 60°C for 4 hours.
  - Check for: Racemization (Chiral LC) and degradation peaks.
- Oxidative Stress: Dissolve in 3% H<sub>2</sub>O<sub>2</sub>. Incubate at RT for 24 hours.
  - Check for: Benzylic oxidation products (+16 Da mass shift).
- Photostability: Expose solid and solution to 1.2 million lux-hours (ICH Q1B standard).
  - Check for: Discoloration and unknown impurities.

## Visualizing the Workflow

The following diagram outlines the standard operating procedure for characterizing a new batch of material.



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Figure 2: Workflow for initial characterization and validation of the compound.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [\[Link\]](#)
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